N-(2-Ethylphenyl)-2,6-dimethoxybenzamide is a synthetic compound belonging to the class of substituted benzamides. It serves as a model compound in scientific research, particularly in studies exploring structure-activity relationships and conformational analysis. It is structurally related to a class of drugs known as orthopramide dopamine receptor antagonists, which have been investigated for their potential antipsychotic properties. []
N-(2-ethylphenyl)-2,6-dimethoxybenzamide is an organic compound categorized as an amide. It features a complex structure that includes a benzamide core, substituted with ethyl and methoxy groups. This compound is of interest in various scientific fields due to its potential biological activities and applications.
The compound can be synthesized through various chemical methods, often involving the reaction of specific aryl amines and carboxylic acids or their derivatives. It may also be found in research focused on drug development and molecular biology.
N-(2-ethylphenyl)-2,6-dimethoxybenzamide belongs to the class of aromatic amides. Its systematic name follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, reflecting its structural components.
The synthesis of N-(2-ethylphenyl)-2,6-dimethoxybenzamide can be achieved through several methods:
The molecular structure of N-(2-ethylphenyl)-2,6-dimethoxybenzamide can be represented as follows:
CCc1cc(ccc1OC)C(=O)N(c2cc(ccc2OC)C(=O)N)The compound features:
N-(2-ethylphenyl)-2,6-dimethoxybenzamide can participate in various chemical reactions, including:
The mechanism of action for N-(2-ethylphenyl)-2,6-dimethoxybenzamide involves its interaction with biological targets, potentially modulating receptor activity or enzyme function.
Studies have shown that similar compounds can interact with G protein-coupled receptors (GPCRs), impacting physiological responses.
N-(2-ethylphenyl)-2,6-dimethoxybenzamide has potential applications in:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: